N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a piperidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the piperidine sulfonyl group, and the final coupling to form the benzamide. Common synthetic routes may involve:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through a Pd-catalyzed arylation reaction.
Introduction of the piperidine sulfonyl group: This step may involve the use of sulfonyl chlorides and piperidine derivatives under basic conditions.
Coupling to form the benzamide: The final step often involves amide bond formation using coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the amide bond to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: The major product would be the corresponding amine.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer applications, it may induce cell cycle arrest and apoptosis by interacting with specific proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole core and have similar chemical properties.
Piperidine sulfonyl derivatives: Compounds with a piperidine sulfonyl group exhibit similar reactivity and biological activity.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is unique due to the combination of the benzo[d][1,3]dioxole and piperidine sulfonyl moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14-9-15(2)12-23(11-14)29(25,26)18-6-3-16(4-7-18)21(24)22-17-5-8-19-20(10-17)28-13-27-19/h3-8,10,14-15H,9,11-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHFJCUWZDLLFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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